2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde
Overview
Description
2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde is an organic compound with the molecular formula C7H12O3 It is a derivative of acetaldehyde, featuring a dioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde typically involves the reaction of acetaldehyde with 2,2-dimethyl-1,3-dioxolane under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more complex processes to optimize efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are employed to produce large quantities of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aldehydes and alcohols depending on the reagents used
Scientific Research Applications
2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects and applications in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- Glyceraldehyde acetonide
Uniqueness
2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde is unique due to its specific structural features, including the dioxolane ring and the reactive aldehyde group. These characteristics confer distinct chemical properties and reactivity patterns, making it valuable in various applications .
Properties
IUPAC Name |
2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-5-6(10-7)3-4-8/h4,6H,3,5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASUVKNKERZYGZ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449099 | |
Record name | CTK2H2393 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72496-37-8 | |
Record name | CTK2H2393 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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